Methyl 2-iodosylbenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-iodosylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(10)6-4-2-3-5-7(6)9-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPOXMNRKLDHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1I=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Iodosylbenzoate and Its Derivatives
Synthesis of Methyl 2-Iodobenzoate (B1229623) Precursors
The foundational step in synthesizing methyl 2-iodosylbenzoate is the preparation of its precursor, methyl 2-iodobenzoate. This is primarily achieved through two well-established chemical routes: the direct esterification of 2-iodobenzoic acid or the diazotization and subsequent iodination of an aniline (B41778) derivative.
Esterification of 2-Iodobenzoic Acid
The most direct method for synthesizing methyl 2-iodobenzoate is the Fischer esterification of 2-iodobenzoic acid. chemicalbook.comottokemi.com This reaction typically involves heating a solution of 2-iodobenzoic acid in methanol (B129727) with a strong acid catalyst, most commonly concentrated sulfuric acid. chemicalbook.com The process is an equilibrium-driven reaction where the alcohol (methanol) serves as both the solvent and the reactant.
In a representative procedure, 2-iodobenzoic acid is dissolved in an excess of methanol, and concentrated sulfuric acid is added slowly. chemicalbook.com The mixture is then heated to reflux, typically around 80°C, for several hours to drive the reaction towards completion. chemicalbook.com Following the reaction, a standard workup procedure is employed. This involves cooling the mixture, extracting the product into an organic solvent like diethyl ether, and washing the organic layer to remove the acid catalyst and any unreacted starting material. chemicalbook.com Purification by silica (B1680970) gel column chromatography can yield the final product, methyl 2-iodobenzoate, in high purity and yield, often approaching 99%. chemicalbook.com
Table 1: Reaction Conditions for Esterification of 2-Iodobenzoic Acid
| Reactants | Catalyst | Temperature | Time | Yield | Reference |
|---|
This interactive table summarizes typical conditions for the synthesis of methyl 2-iodobenzoate via esterification.
Diazotization and Iodination Routes
An alternative pathway to methyl 2-iodobenzoate begins with methyl anthranilate (methyl 2-aminobenzoate). google.comethz.ch This method is a variation of the Sandmeyer reaction and involves two key steps: diazotization of the amino group followed by an iodination substitution reaction. google.com
The process is initiated by treating methyl anthranilate with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong mineral acid such as sulfuric acid, at low temperatures to form an intermediate diazonium salt. google.com This diazonium salt is generally unstable and is used immediately in the next step.
The subsequent substitution reaction involves introducing an aqueous solution of potassium iodide to the diazonium salt mixture. google.com This causes the diazonium group to be replaced by an iodine atom, releasing nitrogen gas and forming methyl 2-iodobenzoate. google.com The crude product is then separated and purified, often through washing with a sodium sulfite (B76179) solution and subsequent rectification. google.com This route is particularly useful when starting from the more readily available methyl anthranilate. ethz.ch
Oxidation Pathways to this compound
The conversion of the methyl 2-iodobenzoate precursor to the target hypervalent iodine compound, this compound (more accurately named methyl 2-iodoxybenzoate or IBX-ester), is achieved through powerful oxidation methods.
Hypochlorite-Mediated Oxidation
A primary method for preparing esters of 2-iodoxybenzoic acid involves the oxidation of the corresponding 2-iodobenzoate esters using sodium hypochlorite (B82951) (NaOCl). acs.orgacs.org This oxidation elevates the iodine atom from the +1 to the +5 oxidation state, forming the iodyl group (-IO₂). The resulting compounds, known as IBX-esters, are generally stable, microcrystalline products. acs.orgacs.org This transformation is a key step in creating a new class of pentavalent iodine oxidizing reagents that possess a pseudobenziodoxole structure. acs.org The reaction is a powerful demonstration of creating hypervalent iodine reagents from simpler iodoarenes. Research has also explored the use of tert-butyl hypochlorite for the oxidation of related iodophenyl compounds to the iodine(III) state as a step towards hypervalent iodine reagents. ethz.ch
Dioxyrane-Based Oxidation Strategies
Dioxiranes, particularly dimethyldioxirane (B1199080) (DMDO), are potent yet selective oxidizing agents used in various organic transformations, including the oxidation of heteroatoms. wikipedia.org Their utility has been demonstrated in the synthesis of derivatives of 2-iodoxybenzoic acid. Specifically, the dimethyl and diisopropyl esters of 2-iodoxyisophthalic acid have been successfully prepared by oxidizing the corresponding iodoarenes with dimethyldioxirane. acs.orgacs.org This strategy highlights the effectiveness of dioxiranes in forming the I(V) center required for this class of hypervalent iodine reagents. umich.edu While not a direct synthesis of the unsubstituted this compound, this method is a key strategy for accessing functionalized analogues within the same family of compounds. acs.org
Preparation of Functionalized this compound Derivatives
Once methyl 2-iodoxybenzoate is synthesized, it can serve as a platform for creating further functionalized derivatives. These derivatives can exhibit modified reactivity and solubility properties. For instance, methyl 2-iodoxybenzoate can be treated with acetic anhydride (B1165640) or trifluoroacetic anhydride to yield the corresponding diacetate or bis(trifluoroacetate) derivatives, respectively. acs.orgacs.org
In these reactions, the iodyl group is converted to a diacetoxyiodosyl or bis(trifluoroacetoxy)iodosyl group. A single-crystal X-ray diffraction analysis of methyl 2-[(diacetoxy)iodosyl]benzoate confirmed its pseudobenziodoxole structure. acs.orgacs.org These functionalized derivatives are also potent oxidizing agents, capable of converting alcohols to aldehydes or ketones. acs.orgacs.org
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Methyl 2-iodobenzoate |
| 2-Iodobenzoic acid |
| Methanol |
| Sulfuric acid |
| Diethyl ether |
| Methyl anthranilate |
| Sodium nitrite |
| Potassium iodide |
| Sodium sulfite |
| Sodium hypochlorite |
| Dimethyldioxirane |
| Diisopropyl 2-iodoxyisophthalate |
| Acetic anhydride |
| Trifluoroacetic anhydride |
| Methyl 2-[(diacetoxy)iodosyl]benzoate |
| Methyl 2-iodoxybenzoate |
| IBX-ester |
Methyl 2-[(Diacetoxy)iodosyl]benzoate Synthesis
Methyl 2-[(diacetoxy)iodosyl]benzoate is a hypervalent iodine compound that can be synthesized from its iodyl precursor, methyl 2-iodoxybenzoate. The synthesis involves a ligand exchange reaction where the oxygen atoms of the iodyl group are replaced by acetate (B1210297) groups.
The established method for this transformation is the treatment of methyl 2-iodoxybenzoate with acetic anhydride. nih.gov This reaction converts the iodyl group (–IO₂) into a diacetoxyiodosyl group [–I(OAc)₂]. The resulting product, methyl 2-[(diacetoxy)iodosyl]benzoate, is notable for its structure and potential as an oxidizing reagent. acs.org X-ray diffraction analysis has revealed that this compound possesses a pseudobenziodoxole structure, characterized by relatively weak intramolecular interactions between the iodine atom and oxygen atoms. nih.govacs.org These structural features contribute to its increased solubility compared to other pentavalent iodine reagents. nih.gov
Reaction Scheme: Methyl 2-iodoxybenzoate reacts with Acetic Anhydride to yield Methyl 2-[(diacetoxy)iodosyl]benzoate.
Table 1: Synthesis of Methyl 2-[(Diacetoxy)iodosyl]benzoate
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| Methyl 2-iodoxybenzoate | Acetic Anhydride | Methyl 2-[(diacetoxy)iodosyl]benzoate | acs.org, nih.gov |
Methyl 2-[Bis(trifluoroacetoxy)iodosyl]benzoate Preparation
Similar to the synthesis of its diacetoxy analog, methyl 2-[bis(trifluoroacetoxy)iodosyl]benzoate is prepared from methyl 2-iodoxybenzoate. The preparation involves a reaction with trifluoroacetic anhydride. nih.govacs.org This process effectively exchanges the iodyl group's oxygen atoms for two trifluoroacetoxy groups.
The resulting bis(trifluoroacetate) derivative is a potent oxidizing agent. acs.org Unlike many other hypervalent iodine oxidants, this compound can oxidize alcohols to their corresponding carbonyl compounds without the need for an acid catalyst. acs.org This enhanced reactivity is a significant characteristic of this class of reagents. The general preparation of [bis(trifluoroacetoxy)iodo]arenes can also be achieved through other methods, such as the oxidation of iodoarenes with agents like sodium percarbonate or Oxone in the presence of trifluoroacetic anhydride or trifluoroacetic acid, respectively. nih.govorganic-chemistry.org Another common route involves the ligand exchange of (diacetoxyiodo)arenes with trifluoroacetic acid. umich.edu
Reaction Scheme: Methyl 2-iodoxybenzoate reacts with Trifluoroacetic Anhydride to yield Methyl 2-[bis(trifluoroacetoxy)iodosyl]benzoate.
Table 2: Preparation of Methyl 2-[Bis(trifluoroacetoxy)iodosyl]benzoate
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| Methyl 2-iodoxybenzoate | Trifluoroacetic Anhydride | Methyl 2-[bis(trifluoroacetoxy)iodosyl]benzoate | acs.org, nih.gov |
Structural Characterization and Intramolecular Interactions of Methyl 2 Iodosylbenzoate
X-ray Crystallographic Analysis of Pseudobenziodoxole Architecture
No X-ray crystallographic data for Methyl 2-iodosylbenzoate could be located. This information is essential for describing the three-dimensional arrangement of atoms, bond lengths, and bond angles that define its molecular structure.
Investigation of Intramolecular I…O Coordination
Without crystallographic or detailed spectroscopic data, any discussion of the intramolecular coordination between the iodine and oxygen atoms would be purely speculative.
Influence of Substituent Effects on Conformation and Electronic Structure
A comparative analysis of substituent effects requires baseline structural and electronic data for the parent compound, this compound, which is not available.
Spectroscopic Signatures in Relation to Molecular Structure
No specific spectroscopic data (such as NMR, IR, or mass spectrometry) for this compound was found. This information is crucial for elucidating the compound's structure and electronic environment.
Reactivity Profiles and Mechanistic Investigations of Methyl 2 Iodosylbenzoate
Oxidative Transformations Mediated by Methyl 2-Iodosylbenzoate
As an oxidizing agent, this compound facilitates the transfer of an oxygen atom to a substrate, with the iodine(III) center being reduced to an iodine(I) species (methyl 2-iodobenzoate). This capability has been harnessed for numerous oxidative transformations.
One of the most fundamental applications of hypervalent iodine(III) reagents is the oxidation of alcohols. libretexts.org this compound and related IBA systems are effective for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. A key advantage of these reagents is their high selectivity, which often prevents the over-oxidation of primary alcohols to carboxylic acids, a common side reaction with stronger oxidants. masterorganicchemistry.com The reactions are typically conducted under mild conditions. semanticscholar.org The mechanism is believed to proceed via a ligand exchange on the iodine center to form a hypervalent ester intermediate, which then undergoes reductive elimination to yield the carbonyl compound, the reduced aryl iodide, and water. youtube.com
The efficiency of this transformation can be influenced by reaction conditions and the specific nature of the substrate. The table below presents representative examples of alcohol oxidations using related hypervalent iodine systems, illustrating the general utility for this conversion.
| Substrate (Alcohol) | Reagent/Conditions | Product (Carbonyl) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl Alcohol | I2 / t-BuOK, THF | Benzaldehyde | 98 | semanticscholar.org |
| 1-Phenylethanol | I2 / t-BuOK, THF | Acetophenone | 99 | semanticscholar.org |
| Cyclohexanol | IBX / DMSO | Cyclohexanone | 94 | baranlab.org |
| 4-Methoxybenzyl alcohol | I2 / t-BuOK, THF | 4-Methoxybenzaldehyde | 99 | semanticscholar.org |
Note: The examples provided utilize molecular iodine with a base or the related o-Iodoxybenzoic acid (IBX), demonstrating the general reactivity pattern expected for iodosylarene derivatives.
The chemoselective oxidation of sulfides to sulfoxides is a valuable transformation, as sulfoxides are important intermediates in organic synthesis and are present in various biologically active molecules. nih.gov Over-oxidation to the corresponding sulfone is a common challenge. researchgate.net Hypervalent iodine reagents like this compound are particularly well-suited for this task, offering high selectivity under mild conditions. organic-chemistry.org The reaction is generally fast and clean. A derivative of 2-iodosylbenzoic acid, IBA-OTf, has been shown to oxidize sulfides to sulfoxides in excellent yields. nsf.gov This transformation is compatible with a range of other functional groups. organic-chemistry.org
The reaction mechanism likely involves the nucleophilic attack of the sulfur atom on the electrophilic iodine(III) center, followed by the transfer of an oxygen atom to the sulfur and subsequent release of the reduced iodine(I) byproduct.
| Substrate (Sulfide) | Reagent/Conditions | Product (Sulfoxide) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl phenyl sulfide | Zr/SiW12/GO, H2O2, rt | Methyl phenyl sulfoxide (B87167) | 95 | nih.gov |
| Diphenyl sulfide | NaClO2 / HCl, Ethyl Acetate (B1210297) | Diphenyl sulfoxide | (up to 96% to sulfone) | researchgate.net |
| Thioanisole | IBA-OTf, CH2Cl2 | Methyl phenyl sulfoxide | Excellent | nsf.gov |
| Dibenzyl sulfide | PAMAM-G1-PMo, H2O2, EtOH, 30°C | Dibenzyl sulfoxide | 93 | mdpi.com |
Note: The examples provided utilize various modern oxidation systems, including an IBA-triflate derivative, highlighting the general selectivity for sulfoxide formation.
Beyond simple functional group oxidation, this compound can mediate more complex transformations like oxidative rearrangements. sioc-journal.cn In these reactions, the initial oxidation of the substrate by the hypervalent iodine reagent generates a reactive intermediate, such as a carbocation, which then undergoes a structural reorganization (e.g., a 1,2-alkyl or aryl shift) before the final product is formed.
For instance, the IBA-triflate derivative (IBA-OTf), formed from 2-iodosylbenzoic acid, has been shown to facilitate the oxidative rearrangement of substrates like α-methylstyrene and chalcone. nsf.gov These reactions showcase the ability of activated iodosylbenzoates to not only oxidize but also to promote skeletal changes, providing access to more complex molecular architectures. diva-portal.org The specific pathway—rearrangement versus simple oxidation—is often dependent on the substrate structure and the ability to stabilize the cationic intermediates formed during the reaction. nih.govd-nb.info
Oxidative heteroannulation involves the formation of a heterocyclic ring through an oxidative process. Iodosylbenzoates can serve as potent reagents in these cyclization reactions. A notable example is the synthesis of 1,2,4-oxadiazoles from aldoximes and nitriles. nsf.gov In this process, an activated form of 2-iodosylbenzoic acid, such as IBA-OTf, oxidizes the aldoxime to generate a nitrile oxide intermediate in situ. This highly reactive intermediate then undergoes a [3+2] cycloaddition reaction with a nitrile solvent or additive, furnishing the 1,2,4-oxadiazole (B8745197) ring system. nsf.govrsc.org This method provides a metal-free, one-pot approach to constructing important heterocyclic scaffolds.
Hypervalent iodine reagents can also promote oxidative dimerization, where two molecules of a substrate are coupled. tohoku.ac.jp This process typically involves the single-electron transfer (SET) oxidation of the substrate to form a radical cation. Two of these radical cations can then dimerize to form a new carbon-carbon or carbon-heteroatom bond. The reaction of N-methylquinolinone, a coumarin (B35378) analog, can lead to an oxidative dimer, showcasing a non-conventional cleavage and dimerization pathway that can be influenced by the reaction conditions. nih.gov While specific examples using this compound are not extensively documented, the general reactivity pattern of hypervalent iodine reagents suggests its potential utility in such transformations, particularly for electron-rich substrates capable of forming stable radical intermediates.
Applications in Oxidative Heteroannulation
Electrophilic Activation Capabilities of this compound
In addition to its role as an oxidant, the iodine(III) center in this compound is highly electrophilic. This allows it to function as a Lewis acid, activating functional groups toward nucleophilic attack. nsf.gov This electrophilic activation is a distinct mode of reactivity compared to its oxidative properties.
One of the key applications of this electrophilicity is in the catalysis of hydrolysis reactions. The o-iodosobenzoate (B1240650) anion has been shown to be a highly efficient nucleophilic catalyst for the hydrolysis of esters. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the iodosylbenzoate on the ester's carbonyl group to form a reactive acyl-iodosyl intermediate. This intermediate is significantly more susceptible to hydrolysis than the original ester, leading to a rapid release of the alcohol portion and the formation of 2-iodobenzoic acid, regenerating the catalytic species in its reduced form. researchgate.net The high catalytic efficiency is attributed to several factors, including the "alpha-effect," where the adjacent iodine heteroatom enhances the nucleophilicity of the carboxylate. researchgate.net This electrophilic activation of the carbonyl group makes iodosylbenzoates useful in promoting acyl transfer reactions under mild conditions. researchgate.netresearchgate.net
Activation of Carbon-Hydrogen Bonds
This compound, as a member of the iodosylarene class of hypervalent iodine(III) reagents, serves as a crucial oxidant in transition-metal-catalyzed carbon-hydrogen (C–H) bond functionalization. acs.orgnih.gov These reactions provide an efficient pathway for creating new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials. nih.gov
In a typical palladium-catalyzed cycle, this compound is used to oxidize a low-valent palladium(II) intermediate to a high-valent palladium(IV) species. nih.govnih.gov This Pd(IV) intermediate is key to facilitating the bond-forming reductive elimination step that generates the desired product. The general mechanism is believed to involve an initial C-H activation step mediated by a Pd(II) complex, often assisted by a directing group on the substrate, to form a palladacycle. This palladacycle is then oxidized by the hypervalent iodine reagent. nih.govnih.gov For example, in the arylation of C(sp³)–H bonds, iodoarenes are often employed, and an oxidant is necessary to regenerate the active catalyst. nih.gov The use of hypervalent iodine reagents like PhI(OAc)₂ (a related compound) is common in these transformations. nih.govnih.gov
The table below illustrates the role of hypervalent iodine reagents as oxidants in representative C-H activation reactions.
| Catalyst | Directing Group | C-H Bond Type | Oxidant Class | Product Type | Ref. |
| Pd(OAc)₂ | Amide | C(sp³)-H | Hypervalent Iodine(III) | Acetoxylated Amine | nih.gov |
| Pd(OAc)₂ | Pyridine | C(sp²)-H | Hypervalent Iodine(III) | Arylated Pyridine | nih.gov |
| Pd(OAc)₂ | Carbonyl | C(sp³)-H | Hypervalent Iodine(III) | Functionalized Ketone | rsc.org |
| Pd(II) | Amine | C(sp³)-H | Hypervalent Iodine(III) | β- or γ-Lactams | nih.gov |
This table showcases typical systems where hypervalent iodine compounds, including iodosylarenes like this compound, function as terminal oxidants.
Role in Nucleophilic Attack Scenarios
The o-iodosylbenzoate moiety is a remarkably effective nucleophilic catalyst, particularly in the hydrolysis of active esters and related compounds. researchgate.netrsc.org Its catalytic prowess significantly surpasses that of other common nucleophilic catalysts, such as imidazole (B134444). researchgate.net This enhanced reactivity is attributed to the "alpha-effect," where the presence of an adjacent atom with lone-pair electrons (the iodine atom) boosts the nucleophilicity of the reacting center. researchgate.net
In the catalyzed hydrolysis of esters like p-nitrophenyl benzoates, the o-iodosobenzoate anion (IBA⁻) acts as the nucleophile. researchgate.net The mechanism involves the direct attack of the iodosyl (B1239551) group on the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to form a more stable acyl-iodosyl intermediate and release the phenolate (B1203915) leaving group. researchgate.netresearchgate.net This intermediate is subsequently hydrolyzed by water, regenerating the catalyst for the next cycle. This process demonstrates true catalytic turnover. researchgate.net The efficiency of o-iodosobenzoate compared to other catalysts is highlighted by kinetic studies.
| Catalyst | Relative Catalytic Efficiency | Key Mechanistic Feature | Ref. |
| o-Iodosobenzoate (IBA⁻) | High | Nucleophilic catalysis via α-effect | researchgate.netresearchgate.net |
| Imidazole | Medium | Nucleophilic catalysis | rsc.orgresearchgate.net |
| Phosphate (B84403) (HPO₄²⁻) | Low | Nucleophilic catalysis | rsc.orgresearchgate.net |
Comparative data on the catalytic efficiency for the hydrolysis of benzoate (B1203000) esters.
Elucidation of Reaction Mechanisms
Understanding the precise mechanism of reactions involving this compound is critical for optimizing existing protocols and designing new synthetic methods.
Proposed Catalytic Cycles
For palladium-catalyzed C-H functionalization reactions where this compound acts as the oxidant, a Pd(II)/Pd(IV) catalytic cycle is frequently proposed. nih.govnih.gov
A generalized cycle can be described as follows:
C-H Activation: A Pd(II) species, often coordinated to a directing group on the substrate, cleaves a C-H bond to form a five- or six-membered cyclometalated intermediate (a palladacycle). beilstein-journals.org
Oxidation: The resulting Pd(II) palladacycle is oxidized by this compound. The iodine(III) center accepts two electrons, reducing to iodine(I) (methyl 2-iodobenzoate), while the palladium center is oxidized to a high-valent Pd(IV) state. nih.govnih.gov
Reductive Elimination: The Pd(IV) intermediate undergoes C-C or C-X bond-forming reductive elimination. This step forms the final product and regenerates a Pd(II) species. nih.gov
Catalyst Regeneration: The Pd(II) species re-enters the catalytic cycle. In many protocols, additives like silver salts may be required to scavenge byproducts like iodide to ensure the regeneration of the active cationic palladium catalyst. nih.govscispace.com
Intermediates Identification and Characterization
The identification of transient species is key to validating proposed mechanisms. In reactions with this compound, several key intermediates have been identified or proposed.
Hypervalent Iodine Geometry: Hypervalent iodine(III) compounds like this compound typically adopt a trigonal bipyramidal geometry. The most electronegative substituents occupy the axial positions, while the aryl group and two lone pairs of electrons reside in the equatorial positions. acs.org
Acyl-Iodosyl Adducts: In the nucleophilic hydrolysis of esters, the formation of a cyclic acyl-iodosyl intermediate has been directly confirmed through spectroscopic methods. For instance, in the hydrolysis of 4-nitrophenyl 4-X-benzoate catalyzed by o-iodosobenzoate, the intermediate 1-(4-nitrobenzoyloxy)-1,2-benzodoxol-3(1H)-one was detected, providing conclusive evidence for a nucleophilic catalysis pathway. researchgate.net
Palladacycles and Pd(IV) Complexes: In C-H activation catalysis, palladacycle intermediates formed after the C-H cleavage step have been isolated and characterized by X-ray analysis in related systems. beilstein-journals.org While the subsequent Pd(IV) intermediates are often too transient to isolate, their existence is strongly supported by mechanistic studies and computational analysis. nih.govrsc.org
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool used to determine whether a C-H bond is broken in the rate-determining step of a reaction. nih.gov This is achieved by comparing the reaction rate of a normal substrate (containing C-H) with that of an isotopically labeled substrate (containing C-D). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is cleaved during the slowest step of the reaction. nih.govrsc.org
In studies of C-H activation involving hypervalent iodine reagents, KIE experiments have provided crucial mechanistic insights.
In some Pd-catalyzed C-H arylations using diaryliodonium salts (another class of hypervalent iodine reagent), an intramolecular KIE of 2.5 was observed, but the intermolecular KIE was ~1.0. nih.gov This suggests that C-H activation occurs within the catalytic cycle but after the rate-limiting step, which was identified as the oxidative addition of the iodonium (B1229267) salt to the palladium center. nih.gov
Conversely, studies on cobalt complexes with iodosylarene adducts performing C-H activation on 1,4-cyclohexadiene (B1204751) (an H-atom donor) showed large KIE values. rsc.org This finding is consistent with H-atom abstraction being the rate-limiting step, potentially involving a tunneling transition state. rsc.org
The table below summarizes KIE data from a study on cobalt-iodosylarene adducts.
| Complex/Adduct | Reaction | KIE (kH/kD) | Implication | Ref. |
| Co(Tp)-sPhIO | C-H Activation | 14.5 ± 1.5 | H-atom abstraction is rate-limiting | rsc.org |
| Co(Tp)-sPhIO₂ | C-H Activation | 20.3 ± 2.1 | H-atom abstraction is rate-limiting | rsc.org |
KIE values for the reaction with dihydroanthracene (DHA). Tp = Hydrotris(pyrazolyl)borate, sPhIO = 2,4,6-trimethyl-iodosylbenzene.
These studies show that the role of C-H cleavage in the rate-determining step can vary depending on the specific metal, ligand, and substrate, but KIE remains a vital tool for elucidating these details. nih.govrsc.orgrsc.org
Catalytic Applications of Methyl 2 Iodosylbenzoate in Advanced Organic Transformations
C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. researchgate.net In many of these transformations, which are often catalyzed by transition metals like palladium, rhodium, or ruthenium, hypervalent iodine compounds serve as indispensable terminal oxidants. nih.govmdpi.com They facilitate the catalytic cycle by reoxidizing the metal catalyst to its active state. While methyl 2-iodosylbenzoate is not typically the primary catalyst that dictates selectivity, it can play a crucial role as an oxidant in systems that achieve highly specific C-H functionalization.
Directed C-H activation is a prevalent strategy to achieve regioselectivity in functionalization reactions. nih.gov This approach utilizes a directing group within the substrate that coordinates to a transition metal catalyst, bringing the catalyst into proximity with a specific C-H bond, typically at the ortho-position. rutgers.edu The catalytic cycle often involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathway. nih.gov In many of these catalytic systems, a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or a related iodosylarene, is used as the oxidant to regenerate the active Pd(II) or generate the key Pd(IV) intermediate. nih.govmdpi.com For instance, in the palladium-catalyzed oxygenation of sp² C-H bonds, the directing group guides the palladium catalyst to the target site, and an oxidant is required to facilitate the C-O bond-forming reductive elimination step from a high-valent palladium intermediate. nih.gov While specific literature detailing this compound as the oxidant in these exact reactions is limited, its role is analogous to other hypervalent iodine(III) oxidants commonly employed.
Achieving site-selectivity in complex molecules containing numerous C-H bonds is a significant challenge. researchgate.net Catalytic systems have been developed that can discriminate between C-H bonds based on subtle steric and electronic differences. rsc.org In other approaches, hypervalent iodine reagents themselves are used to mediate site-selective transformations. For example, strategies have been developed for the site-selective monofunctionalization of complex structures like calix researchgate.netarenes using a hypervalent iodine reagent to generate a versatile iodonium (B1229267) salt intermediate. acs.org Similarly, designer hypervalent iodine(III) reagents have been used for the site-selective oxidation of unactivated C(sp³)–H bonds. bohrium.com While these examples showcase the utility of hypervalent iodine compounds in achieving site-selectivity, they often involve specifically designed reagents or work in concert with other factors. In transition-metal-catalyzed late-stage functionalization of complex natural products, a ruthenium catalyst has been shown to effect site-selective C-H oxygenation using a hypervalent iodine reagent as the terminal oxidant. nih.gov
Introducing chirality through C-H functionalization is a highly sought-after transformation. Stereoselectivity in these reactions is typically achieved by using chiral catalysts, where a metal center is coordinated to chiral ligands. mdpi.comrsc.org These chiral catalysts can differentiate between enantiotopic C-H bonds or control the facial selectivity of an incoming reactant. For example, dirhodium(II) catalysts with chiral carboxylate ligands are highly effective for stereoselective C-H insertion reactions of donor/acceptor carbenes. rsc.org In such catalytic cycles, if an oxidative step is required, a hypervalent iodine compound could be employed as the oxidant, although its role would be ancillary to the stereochemistry-determining catalyst. The development of C-H functionalization reactions that can override the inherent diastereoselectivity of a chiral substrate to furnish either diastereomer is a testament to the power of catalyst control. researchgate.net
Site-Selective C-H Functionalization in Complex Substrates
Enantioselective Catalysis utilizing Chiral this compound Derivatives
The development of chiral hypervalent iodine reagents for asymmetric catalysis is a significant area of research, aiming to provide metal-free alternatives for enantioselective transformations. sioc-journal.cnacs.org Various strategies have been employed to create chiral iodine(III) catalysts. These include using chiral backbones, such as those derived from lactic acid or binaphthyl scaffolds, to create a chiral environment around the iodine center. researchgate.net
Researchers have reported novel chiral hypervalent iodine reagents and their application as catalysts in stereoselective reactions, such as the intramolecular diamination of alkenes. nih.govnih.gov For instance, a simple, conformationally restricted chiral hypervalent iodine(III) reagent demonstrated notable selectivity in a cyclization reaction, leading to the development of the first catalytic protocol for a stereoselective diamination of alkenes. nih.gov Other work has focused on creating chiral iodotriptycene catalysts for oxidative transformations. d-nb.infonih.gov
While these studies establish a strong proof-of-concept for enantioselective catalysis using chiral hypervalent iodine compounds, the synthesis and application of chiral derivatives of this compound itself are not widely documented in the literature. The existing research, however, paves the way for the future design of such catalysts, where a chiral scaffold could be incorporated into the benzoate (B1203000) ring or the ester group to induce asymmetry in catalyzed reactions.
Catalysis in Hydrolysis Reactions of Esters
The o-iodosobenzoate (B1240650) anion (IBA), the parent ion of this compound, has demonstrated remarkable catalytic efficiency in the hydrolysis of active esters, significantly outperforming other catalysts like imidazole (B134444) and phosphate (B84403) under similar conditions. researchgate.netrsc.orgresearchgate.net
The hydrolysis of active esters, such as p-nitrophenyl derivatives, is significantly accelerated in the presence of catalytic amounts of o-iodosobenzoate. researchgate.netkoreascience.kr The mechanism of this catalysis is nucleophilic, not general base, as evidenced by kinetic studies, including a small kinetic solvent isotope effect and the direct detection of a reaction intermediate. researchgate.netrsc.org
The catalytic cycle involves the nucleophilic attack of the iodosobenzoate anion on the ester's carbonyl carbon. This step forms a tetrahedral intermediate which then collapses to release the phenolate (B1203915) leaving group and form a highly reactive acyl-iodoso intermediate, specifically 1-acyloxy-1,2-benziodoxol-3(1H)-one. researchgate.net This intermediate is rapidly hydrolyzed by water to regenerate the o-iodosobenzoate catalyst and release the carboxylic acid product. The high efficiency of the catalyst is attributed to several factors, including nucleophilicity enhancement from the alpha-effect (the adjacent lone pair on the iodine atom), a smaller influence of steric effects, and a more favorable entropy of activation compared to other catalysts like imidazole. researchgate.net
Kinetic studies on the hydrolysis of various substituted phenyl benzoates have provided detailed insights into the reaction mechanism. The data reveals that for esters with good leaving groups, the rate-limiting step is the collapse of the tetrahedral intermediate formed from the attack of iodosobenzoate on the ester. researchgate.net
Interactive Data Table: o-Iodosobenzoate Catalyzed Hydrolysis of Phenyl Benzoate Esters
The following table summarizes kinetic data for the hydrolysis of various substituted phenyl benzoates catalyzed by the o-iodosobenzoate anion (IBA⁻). The data highlights the catalyst's efficiency with different substrates.
| Ester Substrate | Series | Substituent (X or Y) | Catalytic Rate Constant (k_c) [M⁻¹s⁻¹] |
| 4-Nitrophenyl 4-methylbenzoate | I | X = CH₃ | Data not specified |
| 4-Nitrophenyl benzoate | I | X = H | Data not specified |
| 4-Nitrophenyl 4-chlorobenzoate | I | X = Cl | Data not specified |
| 4-Nitrophenyl 4-cyanobenzoate | I | X = CN | Data not specified |
| 4-Nitrophenyl 4-nitrobenzoate | I | X = NO₂ | Data not specified |
| 4-Methylphenyl 4-nitrobenzoate | II | Y = CH₃ | Data not specified |
| 4-Chlorophenyl 4-nitrobenzoate | II | Y = Cl | Data not specified |
| 4-Cyanophenyl 4-nitrobenzoate | II | Y = CN | Data not specified |
| 2,4-Dinitrophenyl 4-nitrobenzoate | III | X = NO₂ | Data not specified |
| 4-Nitrophenyl diphenyl phosphate | N/A | N/A | 1.35 x 10³ |
Note: Specific rate constants for all individual benzoate esters were not available in the summarized literature, but the studies confirm catalytic activity across these series. The provided rate constant for p-nitrophenyl diphenyl phosphate is for catalysis in cationic latex dispersions and illustrates the high activity of IBA. researchgate.net
Hydrolysis of Organophosphates
The catalytic prowess of this compound and its related compounds extends to the critical environmental and defense-related field of organophosphate hydrolysis. Organophosphates are a class of highly toxic compounds used as pesticides and nerve agents. Their facile degradation into less harmful substances is a significant area of research. Hypervalent iodine compounds, particularly derivatives of o-iodosobenzoic acid, have emerged as effective catalysts for this transformation.
Research has demonstrated that the o-iodosobenzoate anion, the deprotonated form of o-iodosobenzoic acid and a close relative of this compound, is a potent nucleophilic catalyst for the hydrolysis of various organophosphates. researchgate.net The mechanism of this catalysis involves the nucleophilic attack of the iodosobenzoate on the phosphorus center of the organophosphate, leading to the formation of a highly reactive intermediate that readily hydrolyzes, regenerating the catalyst for further cycles. researchgate.net This process is significantly more efficient than uncatalyzed hydrolysis.
The catalytic activity is influenced by the reaction conditions, such as the presence of micelles. For instance, the hydrolysis of several nerve agents was found to be effective in aqueous micellar solutions of cetyltrimethylammonium chloride (CTAC). researchgate.net The micellar environment can enhance the rate of hydrolysis by concentrating both the catalyst and the substrate.
Detailed kinetic studies have provided insights into the efficiency of o-iodosobenzoate in hydrolyzing specific organophosphate nerve agents. The observed rate constants (k_obs) quantify the speed of the hydrolysis reaction under defined conditions. For example, in a 1 x 10⁻² M aqueous CTAC solution at pH 7.5 and 25°C, the hydrolysis of soman (B1219632) in the presence of 7.5 x 10⁻⁴ M o-iodosobenzoate occurs with a half-life of approximately 15 seconds. researchgate.net
The following table summarizes the observed rate constants for the hydrolysis of several organophosphate nerve agents catalyzed by the o-iodosobenzoate anion under specific conditions.
| Organophosphate | Catalyst Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) |
| Soman | 7.5 x 10⁻⁴ | 0.046 |
| Soman | 1 x 10⁻⁴ | 8.08 x 10⁻³ |
| Sarin | 1 x 10⁻⁴ | 2.35 x 10⁻³ |
| Tabun | 1 x 10⁻⁴ | 1.99 x 10⁻³ |
| Reaction Conditions: 1 x 10⁻² M aqueous CTAC solution, pH 7.5, 25°C. |
These findings underscore the potential of o-iodosobenzoate and by extension, its ester derivative this compound, as effective catalysts for the decontamination of highly toxic organophosphates. The catalytic nature of the process, where the hypervalent iodine compound is regenerated, makes it a particularly attractive approach for practical applications in detoxification and environmental remediation.
Computational and Theoretical Investigations of Methyl 2 Iodosylbenzoate
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules like methyl 2-iodosylbenzoate. These methods provide detailed insights into the electronic structure and energetic landscape of chemical reactions.
DFT calculations have been employed to probe the electronic characteristics of this compound. Key parameters such as ionization potential (IP), electron affinity (EA), and global chemical softness (S) have been computed to characterize its reactivity. A study utilizing DFT methods provided the following values for this compound theses.fr:
| Parameter | Value |
| Ionization Potential (IP) | 7.917 eV |
| Electron Affinity (EA) | 0.674 eV |
| Global Chemical Softness (S) | 0.138 eV⁻¹ |
These values offer a quantitative measure of the molecule's ability to donate or accept electrons. The ionization potential indicates the energy required to remove an electron, while the electron affinity reflects the energy released upon electron gain. The global chemical softness is a measure of the molecule's polarizability and its propensity to react theses.fr.
Furthermore, condensed Fukui functions have been calculated to identify the most probable sites for nucleophilic and electrophilic attack. For this compound, these calculations reveal the distribution of reactivity across the molecule theses.fr:
| Site | Condensed Fukui Function (f⁻) for Nucleophilic Attack | Condensed Fukui Function (f⁺) for Electrophilic Attack |
| Iodine (I) | 0.073 | 0.275 |
| Carbonyl Oxygen (O=C) | 0.013 | 0.038 |
| Ester Oxygen (O-CH₃) | - | - |
| Aromatic Ring | - | - |
| Total | - | 0.342 |
| Note: Specific values for all atoms were not detailed in the provided source. |
The Fukui functions suggest that the iodine atom is the primary site for electrophilic attack, which is consistent with the known reactivity of hypervalent iodine compounds theses.fr.
The characterization of transition states is crucial for understanding reaction mechanisms. For the oxidation of alcohols by the related compound IBX, computational studies have identified a "hypervalent twist" as the rate-determining step arkat-usa.orge-bookshelf.de. This rearrangement is necessary to bring the reacting groups into the correct orientation for the elimination step. The geometry and energy of this transition state are influenced by steric and electronic factors. It is hypothesized that similar twisted transition states are involved in oxidation reactions mediated by this compound.
Energetic Landscape of Reaction Pathways
Molecular Dynamics Simulations to Understand Reactivity in Solution
Molecular dynamics (MD) simulations are a powerful technique for studying the behavior of molecules in a solvent environment over time. While specific MD simulations for this compound are not found in the reviewed literature, this methodology is essential for understanding how solvent molecules interact with the reagent and influence its reactivity. MD simulations could model the solvation of this compound, revealing the organization of solvent molecules around the hypervalent iodine center and the ester group. This would provide insights into how the solvent might stabilize or destabilize the ground state, intermediates, and transition states of reactions, thereby affecting reaction rates and selectivity.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound are critical for understanding its electrophilic and nucleophilic character.
In the context of an oxidation reaction, the LUMO of this compound would likely be localized on the iodine atom, making it susceptible to attack by the HOMO of a nucleophilic substrate, such as an alcohol. The energy gap between the HOMO of the nucleophile and the LUMO of the iodosyl (B1239551) compound is a key determinant of the reaction's feasibility. A smaller energy gap generally corresponds to a more favorable interaction and a faster reaction. DFT calculations on related compounds like methyl anthranilate have demonstrated how FMO analysis can successfully rationalize reaction pathways, suggesting that the HOMO being deeply buried can suppress certain reactions like oxidative polymerization beilstein-journals.org.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predictions can be compared with experimental data to validate the computed structures and electronic properties. For instance, DFT calculations can predict vibrational frequencies, which can be correlated with experimental IR spectra. A study on benziodoxole-based tosylates, which are structurally related to this compound, used IR spectroscopy to confirm their cyclic structure, noting a characteristic carbonyl signal shift compared to noncyclic derivatives nsf.gov.
Similarly, NMR chemical shifts can be calculated and compared to experimental spectra to confirm the molecular structure in solution. While specific calculated spectroscopic data for this compound is not available in the surveyed literature, the general approach involves optimizing the geometry of the molecule using a suitable level of theory and then calculating the desired spectroscopic properties. The agreement between the predicted and experimental spectra would provide strong evidence for the accuracy of the computational model.
Computational Insights into Stability and Reactivity Modulation by Ortho-Substituents
Computational and theoretical investigations have provided significant insights into the stability and reactivity of this compound and related hypervalent iodine compounds. A key area of focus has been the "ortho effect," where substituents at the position adjacent to the iodine center dramatically influence the molecule's properties through steric and electronic effects.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have elucidated that the introduction of an ortho-substituent, such as a methyl group, leads to increased reactivity. nii.ac.jp This enhancement is largely attributed to sterically induced distortions in the geometry around the hypervalent iodine atom. researchgate.netresearchgate.net These distortions result in a phenomenon known as a "hypervalent twist," which weakens the three-center, four-electron (3c-4e) bonds characteristic of these compounds. nii.ac.jp A rearrangement of these hypervalent bonds has been identified as a crucial step in the oxidation reactions involving related compounds like 2-iodoxybenzoic acid (IBX). nih.gov
DFT calculations have been instrumental in quantifying these structural changes. For instance, studies on related benziodoxolones have shown that ortho-methyl groups can induce a larger hypervalent twist, destabilizing the ground state of the iodonium (B1229267) species and thereby lowering the activation energy for subsequent reactions. nii.ac.jp This destabilization makes the compound a more potent reagent.
The impact of ortho-substituents on the stability and reactivity can be quantitatively assessed through computational analysis of various parameters. While specific data for this compound is not extensively published, data from closely related benziodoxolone derivatives provide a clear illustration of these principles. Computational models allow for the calculation of bond lengths, bond angles, and dihedral angles, which collectively describe the geometry and strain of the hypervalent iodine center. Furthermore, bond dissociation energies (BDEs) for the I-X bond (where X is a leaving group) can be computed to predict the ease of a reaction. researchgate.net
A comprehensive analysis of I(III)-X BDEs for a range of benziodoxol(on)e-based reagents has been developed using DFT calculations. researchgate.net These studies reveal that while para and meta substituents have a negligible effect on the I(III)-X BDEs, ortho substituents can have a more pronounced impact due to steric hindrance. researchgate.net
The following tables present representative computational data for related hypervalent iodine compounds, illustrating the principles of how ortho-substituents modulate stability and reactivity.
Table 1: Calculated Bond Dissociation Energies (BDEs) for Benziodoxol(on)e-based Hypervalent Iodine Reagents
This table, based on DFT calculations, shows the bond dissociation energies for the I(III)-X bond in various benziodoxol(on)e-based reagents. researchgate.net Lower BDE values generally correlate with higher reactivity for group transfer reactions.
| Entry | Reagent Structure (Simplified Representation) | X Group | I(III)-X BDE (kcal/mol) |
| 1 | Benziodoxolone | F | 67.5 |
| 2 | Benziodoxolone | Br | 40.5 |
| 3 | Benziodoxolone | CN | 59.9 |
| 4 | Benziodoxolone | N₃ | 43.1 |
| 5 | Benziodoxolone | CF₃ | 51.6 |
Data sourced from computational studies on benziodoxol(on)e-based reagents. researchgate.net
Table 2: Theoretical Investigation of Reaction Barriers in IBX Derivatives
This table presents data from a computational study on the oxidation of alcohols by 2-iodoxybenzoic acid (IBX) and its derivatives. nsf.gov The energy barrier for the rate-determining step (reductive elimination) is shown to be influenced by the electronic properties of the "linker" portion of the molecule, which is analogous to the ester group in this compound.
| Entry | IBX Derivative Linker | Trans Influence (Å) | Energy Barrier (kcal/mol) |
| 1 | -C(O)-O- (IBX) | 2.08 | 20.1 |
| 2 | -SO₂-O- | 1.94 | 17.9 |
| 3 | -CF₂-O- | 1.96 | 17.9 |
| 4 | -C(S)-O- | 2.04 | 18.7 |
| 5 | -C(O)N(Me)- | 2.07 | 19.3 |
Data sourced from DFT calculations on the oxidation of methanol (B129727) by IBX derivatives. nsf.gov
These computational findings are in agreement with experimental observations where the introduction of an ortho-methyl group in benziodoxole tosylates was found to decrease thermal stability and enhance reactivity. nsf.gov The steric strain induced by the ortho-substituent distorts the planar geometry of the benziodoxole ring system, making the iodine center more accessible and the leaving group more labile. nii.ac.jpnsf.gov
Comparative Analysis with Other Hypervalent Iodine Reagents
Comparison of Reactivity and Selectivity with Acyclic Hypervalent Iodine(III) Compounds
Acyclic hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), have been widely used as oxidants in organic synthesis. diva-portal.org However, their reactivity and selectivity can sometimes be less than optimal.
In contrast, cyclic and pseudocyclic iodine(III) reagents like methyl 2-iodosylbenzoate often exhibit enhanced stability and more controlled reactivity. frontiersin.org The rigid structure of benziodoxol(on)es, the class to which this compound is related, contributes to their increased stability compared to their acyclic counterparts. diva-portal.org This stability does not necessarily translate to lower reactivity; in many cases, the cyclic nature allows for more specific and efficient transformations. For instance, the geometry of these cyclic systems facilitates better overlap between the iodine's non-bonding electrons and the aromatic ring's π-orbitals, influencing their reactivity. beilstein-journals.org
While direct quantitative comparisons of reaction rates between this compound and acyclic reagents are not extensively documented in the provided search results, the general consensus points towards the superior performance of cyclic reagents in various transformations due to their structural pre-organization.
Distinctive Features versus 2-Iodoxybenzoic Acid (IBX) and Dess-Martin Periodinane (DMP)
2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are two of the most prominent hypervalent iodine(V) oxidants, widely employed for the selective oxidation of alcohols to aldehydes and ketones. wiley.comresearchgate.net
2-Iodoxybenzoic Acid (IBX): IBX is a powerful and selective oxidizing agent. organic-chemistry.org However, its utility is often hampered by its insolubility in many common organic solvents, which can necessitate the use of elevated temperatures or co-solvents like DMSO. organic-chemistry.orgcardiff.ac.uk
Dess-Martin Periodinane (DMP): DMP, an acetylated derivative of IBX, was developed to address the solubility issues of its precursor. wikipedia.org It is highly soluble in many organic solvents and is known for its mild reaction conditions, high yields, and excellent chemoselectivity. wikipedia.org Due to the acetate (B1210297) groups attached to the central iodine atom, DMP is significantly more reactive than IBX. wikipedia.org
This compound, being a pseudocyclic iodine(III) reagent, offers a different reactivity profile. While IBX and DMP are primarily used for oxidations, the applications of this compound and related benziodoxolones extend to a wider range of transformations, including the transfer of various functional groups. diva-portal.orgfrontiersin.org The reactivity of these iodine(III) compounds can be finely tuned by modifying the substituents on the benziodoxolone core. nih.gov
Table 1: Comparison of Properties of Selected Hypervalent Iodine Reagents
| Feature | This compound | 2-Iodoxybenzoic Acid (IBX) | Dess-Martin Periodinane (DMP) |
|---|---|---|---|
| Iodine Oxidation State | +3 | +5 | +5 |
| Structure | Pseudocyclic | Cyclic | Cyclic |
| Primary Application | Oxidizing and group transfer agent | Selective oxidation of alcohols | Selective oxidation of alcohols |
| Solubility | Generally soluble in organic solvents | Poorly soluble in many organic solvents | Highly soluble in organic solvents |
| Reactivity | Moderate to high, tunable | High, but limited by solubility | Very high |
| Handling | Generally stable | Can be shock-sensitive | Potentially explosive, heat- and shock-sensitive |
Advantages of the Pseudocyclic this compound Scaffold
The pseudocyclic scaffold of this compound and related benziodoxol(on)es confers several distinct advantages:
Enhanced Stability: The incorporation of the iodine atom into a five-membered heterocyclic ring system leads to increased thermal stability and easier handling compared to many acyclic analogs. beilstein-journals.org This stability is attributed to the rigid molecular geometry. diva-portal.orgbeilstein-journals.org
Tunable Reactivity: The reactivity of the benziodoxolone core can be systematically modified by altering the substituents on the aromatic ring or the ligand attached to the iodine atom. frontiersin.orgnih.gov This allows for the rational design of reagents for specific synthetic applications.
Umpolung Reactivity: Hypervalent iodine reagents, including those with the benziodoxolone scaffold, can invert the normal polarity of functional groups attached to the iodine atom, a concept known as "umpolung". researchgate.net This enables novel synthetic disconnections and the formation of bonds that are otherwise challenging to construct. beilstein-journals.orgresearchgate.net
Versatility in Group Transfer Reactions: The benziodoxolone framework has proven to be an excellent platform for developing reagents capable of transferring a wide array of electrophilic groups, such as vinyl, alkynyl, and trifluoromethyl groups. diva-portal.orgfrontiersin.org
Limitations and Complementary Applications with Other Oxidants
Despite its advantages, this compound is not a universal reagent. Its limitations, though not extensively detailed in the provided search results, can be inferred from the broader context of hypervalent iodine chemistry.
Atom Economy: A general drawback of hypervalent iodine reagents is their relatively high molecular weight, which can lead to poor atom economy, a significant consideration in large-scale industrial processes.
Cost: While often less toxic than heavy metal-based reagents, the cost of preparing specialized hypervalent iodine compounds can be a limiting factor. wikipedia.org
In many synthetic strategies, this compound and other hypervalent iodine reagents are used in a complementary fashion with other classes of oxidants. For instance, while chromium-based oxidants are powerful, their toxicity and the associated waste disposal issues make hypervalent iodine reagents an attractive, more environmentally benign alternative. wikipedia.org Similarly, DMSO-based oxidations, such as the Swern and Moffatt oxidations, are effective but can require cryogenic temperatures and produce odorous byproducts. wikipedia.org
Future Prospects and Emerging Research Directions
Design and Synthesis of Advanced Methyl 2-Iodosylbenzoate Analogs with Enhanced Reactivity or Selectivity
A primary focus of future research lies in the rational design and synthesis of novel analogs of this compound. The goal is to develop reagents with tailored reactivity and selectivity for specific chemical transformations. thieme.de This can be achieved by modifying the electronic and steric properties of the aromatic ring. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electrophilicity of the iodine center, thereby influencing the reagent's reactivity. diva-portal.org
| Modification Strategy | Expected Outcome | Potential Application |
| Introduction of electron-withdrawing groups (e.g., -NO₂) | Increased reactivity | Faster oxidation reactions |
| Introduction of electron-donating groups (e.g., -OCH₃) | Altered selectivity | Fine-tuning of reaction pathways |
| Introduction of bulky substituents | Enhanced steric hindrance | Improved regioselectivity |
| Incorporation of chiral auxiliaries | Enantioselective transformations | Asymmetric synthesis |
Table 1: Strategies for the Design of Advanced this compound Analogs
Furthermore, the development of new synthetic routes to access these advanced analogs is a critical research area. nih.gov Efficient and scalable synthetic methods will be essential for making these novel reagents readily available to the broader scientific community. nih.gov
Integration into Flow Chemistry and Continuous Synthesis Protocols
The integration of this compound into flow chemistry and continuous synthesis protocols represents a significant step towards more sustainable and efficient chemical manufacturing. vapourtec.comresearchgate.net Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. illinois.edumdpi.com
The use of this compound in a continuous flow setup can lead to several benefits:
Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. mdpi.com
Enhanced Safety: The handling of potentially hazardous reagents and intermediates is minimized in a closed-loop flow system. maynoothuniversity.ie
Increased Efficiency: Continuous processing can significantly reduce reaction times and increase throughput compared to batch methods. e3s-conferences.orgnih.gov
Researchers are actively exploring the development of packed-bed reactors containing immobilized this compound, which would allow for the continuous generation of products with easy separation of the reagent. nih.govbeilstein-journals.org
Expansion of Catalytic Scope to Novel Transformations
While this compound is already known to mediate a range of oxidative transformations, there is considerable potential to expand its catalytic scope to novel reactions. beilstein-journals.org Future research will likely focus on uncovering new modes of reactivity and applying them to the synthesis of complex molecules.
Emerging areas of interest include:
C-H Functionalization: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. This compound and its analogs could be employed as catalysts or stoichiometric oxidants in novel C-H activation strategies.
Heterocycle Synthesis: The development of new methods for the synthesis of medicinally relevant heterocyclic compounds is a major focus of modern drug discovery. This compound could be utilized in novel cyclization and annulation reactions to access diverse heterocyclic scaffolds.
Asymmetric Catalysis: The design of chiral this compound analogs could enable the development of new enantioselective transformations, providing access to optically pure compounds.
Development of Recyclable or Supported this compound Systems
To address the growing demand for sustainable chemical processes, the development of recyclable or supported this compound systems is a critical research direction. researchgate.net Immobilizing the reagent on a solid support, such as a polymer or silica (B1680970), facilitates its separation from the reaction mixture and allows for its reuse in multiple reaction cycles. rsc.org
| Support Material | Advantages | Challenges |
| Polymers | High loading capacity, tunable properties | Potential for leaching, mechanical instability |
| Silica | High surface area, thermal stability | Lower loading capacity, potential for silanol (B1196071) group interference |
| Ionic Liquids | Good solubility for reactants, potential for recyclability | Viscosity, cost |
| Magnetic Nanoparticles | Easy separation using an external magnet | Potential for aggregation, long-term stability |
Table 2: Comparison of Support Materials for Recyclable Hypervalent Iodine Reagents
The development of efficient methods for the in-situ regeneration of the active hypervalent iodine species from the reduced iodobenzene (B50100) byproduct is another key aspect of creating truly catalytic and recyclable systems. aaqr.org
Synergistic Approaches Combining this compound with Transition Metal Catalysis
The combination of this compound with transition metal catalysis in synergistic or dual catalytic systems holds immense promise for accessing new and challenging chemical transformations. nih.govprinceton.edu In such systems, the hypervalent iodine reagent can act as an oxidant to regenerate the active transition metal catalyst or participate directly in the catalytic cycle. nih.govnih.gov
Potential synergistic applications include:
Cross-Coupling Reactions: this compound could be employed as a terminal oxidant in palladium- or copper-catalyzed cross-coupling reactions, enabling the use of a wider range of substrates. beilstein-journals.org
Oxidative Heck Reactions: The combination of a transition metal catalyst with this compound could facilitate novel oxidative Heck-type reactions.
Dual Catalytic Cycles: The development of reaction systems where both the hypervalent iodine reagent and the transition metal complex act as independent but cooperating catalysts could lead to unprecedented reactivity. rsc.orgrsc.orgrsc.orgnih.gov
This synergistic approach has the potential to unlock new synthetic pathways and provide more efficient and selective methods for the construction of complex organic molecules.
Q & A
Q. What metadata is essential for reporting microscopy-based studies involving this compound-labeled probes?
- Answer : Document microscope settings (e.g., excitation wavelength, detector gain), sample preparation (fixation, staining protocols), and probe concentration. Use tools like MethodsJ2 to automate metadata capture, ensuring compliance with community guidelines (e.g., MIQE for imaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
